

5-Fluoro-1,3-dimethyl-2-nitrobenzene chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Fluoro-1,3-dimethyl-2-nitrobenzene

Cat. No.: B1280551

[Get Quote](#)

In-Depth Technical Guide: 5-Fluoro-1,3-dimethyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **5-Fluoro-1,3-dimethyl-2-nitrobenzene** (CAS No. 315-12-8), a key intermediate in organic synthesis. This document is intended to serve as a valuable resource for professionals in research, development, and manufacturing within the pharmaceutical, agrochemical, and specialty chemical industries.

Chemical Structure and IUPAC Name

The chemical structure of **5-Fluoro-1,3-dimethyl-2-nitrobenzene** is characterized by a benzene ring substituted with one fluorine atom, two methyl groups, and one nitro group.

IUPAC Name: **5-fluoro-1,3-dimethyl-2-nitrobenzene**^[1]

Synonyms: 2,6-Dimethyl-4-fluoronitrobenzene, 5-Fluoro-2-nitro-m-xylene

The structure is as follows:

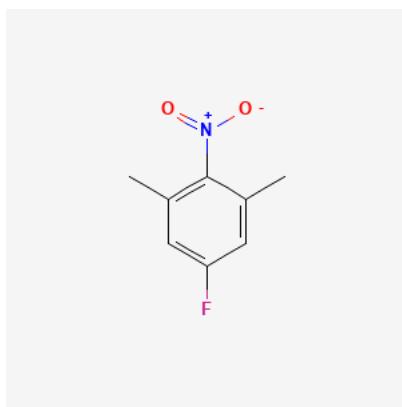


Image Source: PubChem CID 12651353

Physicochemical and Spectral Data

Quantitative data for **5-Fluoro-1,3-dimethyl-2-nitrobenzene** is summarized in the table below. This information is crucial for reaction planning, safety assessment, and quality control.

Property	Value	Reference
Molecular Formula	C ₈ H ₈ FNO ₂	[1]
Molecular Weight	169.16 g/mol	[1]
CAS Number	315-12-8	[1]
Appearance	Colorless to light yellow crystal or liquid	
Melting Point	52-56 °C	
Boiling Point	93-96 °C (at 14 Torr)	
Density	~1.225 g/cm ³ (Predicted)	
Flash Point	94.8 °C	
Solubility	Soluble in organic solvents such as ethanol and dichloromethane.	

Note: Some physical properties are predicted values and should be confirmed experimentally.

While specific spectral data such as ^1H NMR, ^{13}C NMR, and IR spectra are indicated to be available from various suppliers, precise, publicly available datasets are limited. Researchers are advised to acquire a Certificate of Analysis (CoA) from their supplier for detailed spectral information.

Experimental Protocols: Synthesis

5-Fluoro-1,3-dimethyl-2-nitrobenzene is a synthetic intermediate and not naturally occurring. A plausible and commonly employed method for the synthesis of substituted nitroaromatics is through the nitration of a corresponding substituted benzene.

Proposed Synthesis Route: Nitration of 4-Fluoro-m-xylene

This protocol is based on established procedures for the nitration of aromatic compounds.

Objective: To synthesize **5-Fluoro-1,3-dimethyl-2-nitrobenzene** by introducing a nitro group to 4-fluoro-m-xylene.

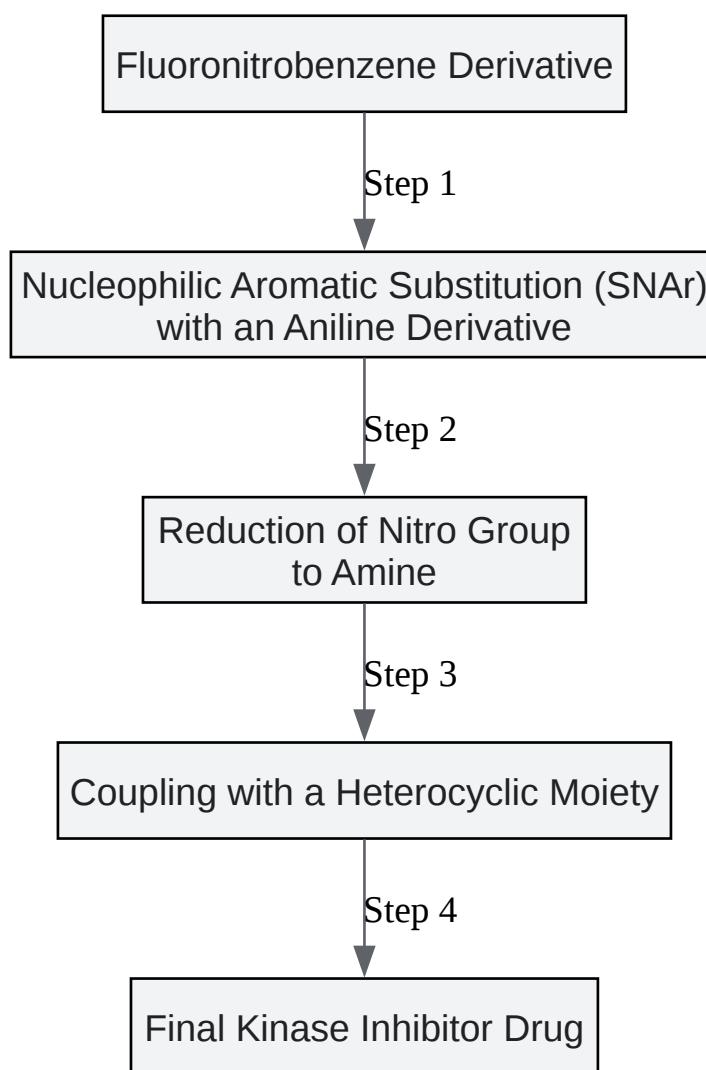
Reagents:

- 4-Fluoro-m-xylene
- Concentrated Sulfuric Acid (98%)
- Fuming Nitric Acid ($\geq 90\%$)
- Ice
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Magnesium Sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.

- Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10 °C.
- Once the nitrating mixture is prepared, slowly add 4-fluoro-m-xylene dropwise from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction mixture between 5-15 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
- The crude product may precipitate or form an organic layer. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
- Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure **5-fluoro-1,3-dimethyl-2-nitrobenzene**.

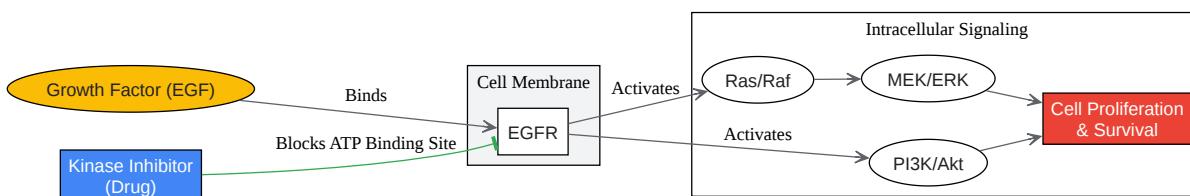

Applications in Drug Discovery and Development

Fluorinated nitroaromatic compounds like **5-fluoro-1,3-dimethyl-2-nitrobenzene** are valuable building blocks in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the nitro group is a versatile functional handle that can be readily reduced to an amine for further synthetic transformations.

While specific signaling pathways involving **5-fluoro-1,3-dimethyl-2-nitrobenzene** are not documented in publicly available literature, its structural motifs are common in pharmacologically active molecules. To illustrate its potential utility, the following sections describe the synthesis and mechanism of a known drug that utilizes a similar fluoronitrobenzene building block.

Illustrative Example: Synthesis of a Kinase Inhibitor

The following workflow demonstrates how a simple fluoronitrobenzene derivative can be a key starting material in the synthesis of a targeted cancer therapeutic, such as an Epidermal Growth Factor Receptor (EGFR) inhibitor.


[Click to download full resolution via product page](#)

General synthetic workflow for a kinase inhibitor.

Illustrative Example: EGFR Signaling Pathway Inhibition

Many kinase inhibitors target the EGFR signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. The diagram below illustrates how

a synthesized inhibitor blocks this pathway.

[Click to download full resolution via product page](#)

Inhibition of the EGFR signaling pathway.

Safety and Handling

5-Fluoro-1,3-dimethyl-2-nitrobenzene is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Fluoro-1,3-dimethyl-2-nitrobenzene 95.00% | CAS: 315-12-8 | AChemBlock [achemblock.com]
- To cite this document: BenchChem. [5-Fluoro-1,3-dimethyl-2-nitrobenzene chemical structure and IUPAC name.]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1280551#5-fluoro-1-3-dimethyl-2-nitrobenzene-chemical-structure-and-iupac-name>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com